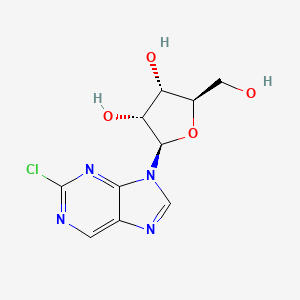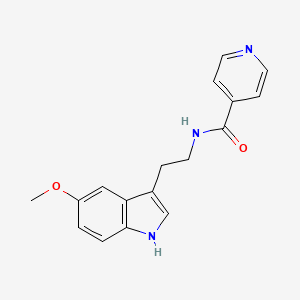
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the chromene ring. The molecular formula of this compound is C10H5BrO5, and it has a molecular weight of 285.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 4-hydroxycoumarin. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-Bromo-4-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 6-Bromo-4-hydroxy-2H-chromene-3-methanol.
Substitution: Formation of 6-Amino-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid or 6-Thio-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Methyl-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different interaction patterns with biological targets .
Properties
CAS No. |
6087-64-5 |
|---|---|
Molecular Formula |
C10H5BrO5 |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14) |
InChI Key |
DITILQJVMZCSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)

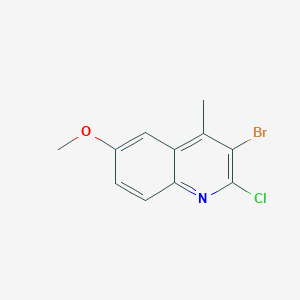


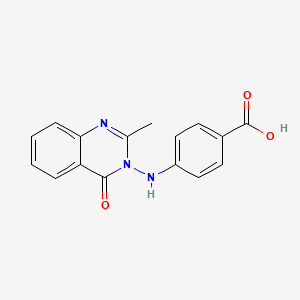


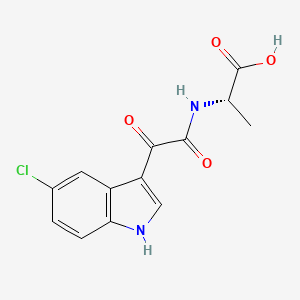
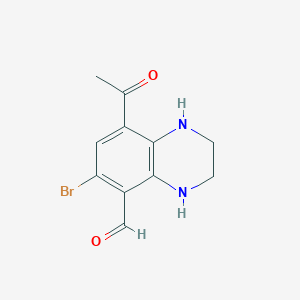

![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
